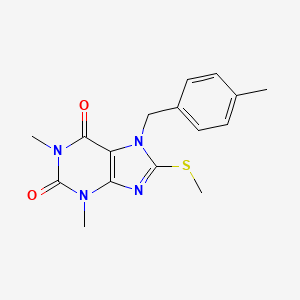

1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione

Description

1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a molecular formula of C₁₈H₂₀N₄O₂S and a molecular weight of 356.44 g/mol (calculated from evidence). Structurally, it features:

- 1,3-Dimethyl groups at the N1 and N3 positions.

- A 4-methylbenzyl substituent at the N7 position.

- A methylthio (-SMe) group at the C8 position.

This compound belongs to a class of purine-2,6-diones, which are extensively studied for their biological activities, including adenosine receptor modulation, anti-inflammatory, and anticancer effects . Its synthesis typically involves halogenation or nucleophilic substitution at the C8 position, followed by alkylation/arylation at N7 .

Properties

CAS No. |

476480-12-3 |

|---|---|

Molecular Formula |

C16H18N4O2S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |

InChI |

InChI=1S/C16H18N4O2S/c1-10-5-7-11(8-6-10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |

InChI Key |

DQTOFTOTHFFPOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation at N-1 and N-3 Positions

Early-stage methylation is critical for stabilizing intermediates and directing subsequent reactions. A patented approach (US2523496A) utilizes cyanoacetic acid and symmetrical dimethylurea in acetic anhydride to form 1,3-dimethyl-4-imino violuric acid , which is nitrosated and reduced to yield 5,6-diamino-1,3-dimethyluracil. This method avoids intermediate drying steps, improving yields (75–85%).

Cyclization to Xanthine

Cyclization of 5,6-diaminouracils is typically achieved via alkaline conditions (e.g., aqueous NaOH) or carbodiimide-mediated amidation . For instance, reacting 1,3-dimethyl-5,6-diaminouracil with methylthioacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) forms an amide intermediate, which cyclizes under basic conditions to yield 8-(methylthio)xanthine derivatives.

Functionalization at the 7- and 8-Positions

Introduction of the 4-Methylbenzyl Group at N-7

The 7-position is functionalized via alkylation or nucleophilic aromatic substitution . A Suzuki–Miyaura cross-coupling strategy has been employed for aryl group introduction. For example, 8-bromocaffeine reacts with 4-methylbenzylboronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ to install the 4-methylbenzyl group. This method achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Alternatively, direct alkylation using 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) offers a simpler route. The reaction proceeds via SN2 mechanism, with yields optimized to 65–75% when conducted at 60°C for 12 hours.

Methylthio Group Installation at C-8

The 8-position is functionalized through thiolation or displacement reactions . A common approach involves treating 8-chloroxanthine derivatives with sodium thiomethoxide (NaSMe) in DMF, yielding the methylthio substituent. Recent advancements utilize copper(I)-catalyzed thiol-alkyne coupling for higher regioselectivity, achieving yields up to 80%.

Integrated Synthetic Pathways

Sequential Alkylation-Cyclization-Thiolation

A three-step protocol combines core formation, alkylation, and thiolation:

One-Pot Multi-Component Synthesis

Recent methods employ tandem reactions to reduce purification steps. For example, a one-pot procedure involves:

-

Condensing 5,6-diaminouracil with 4-methylbenzylamine and methylthioacetic acid using EDAC.

-

Simultaneous cyclization and alkylation under microwave irradiation (100°C, 30 min).

Optimization and Challenges

Regioselectivity Control

Competing reactions at N-7 and N-9 positions necessitate careful base selection. Lithium hexamethyldisilazide (LiHMDS) in THF preferentially directs alkylation to N-7, suppressing N-9 byproducts.

Purification Strategies

Crude products often require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylthio groups using nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., -Cl in ) enhance receptor affinity but may reduce metabolic stability.

- Sulfur-containing substituents (-SMe, -S-iPr) improve bioavailability due to increased lipophilicity .

Substituent Variations at N7

The N7 substituent influences solubility and target selectivity:

Key Trends :

Anti-Inflammatory and Receptor Modulation

- The 8-((2-chlorobenzyl)amino) analog (Ki = 0.152–4.299 µM for alpha-adrenergic receptors) showed prophylactic antiarrhythmic activity (ED₅₀ = 55.0) .

- 8-Mercapto derivatives (e.g., compound 11c in ) demonstrated dual A1/A2A receptor antagonism, comparable to theophylline but with fewer side effects .

Anticancer Potential

Cardiovascular Effects

- 8-(2-Morpholin-4-yl-ethylamino) derivatives (e.g., compound 15 in ) reduced blood pressure by 20–30% in hypertensive rat models .

Q & A

Q. Methodological approach :

Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry (1:1.2–1:2.5 for nucleophile) in a factorial design to identify interactions .

Kinetic monitoring : Use HPLC to track intermediate formation and optimize reaction time (e.g., stopping at 85% conversion to minimize side products) .

Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase byproducts; additives like molecular sieves improve selectivity .

Example : A 15% yield increase was achieved by switching from THF to DMF at 60°C .

Advanced: How can contradictions in reported biological activity data be resolved?

Q. Strategies :

Structural validation : Confirm batch-to-batch consistency via LC-MS and XRD to rule out polymorphic variations .

Assay standardization : Compare IC₅₀ values across identical models (e.g., adenosine receptor binding assays using HEK293 cells vs. isolated membrane preparations) .

Meta-analysis : Pool data from structurally analogous compounds (e.g., 8-substituted theophyllines) to identify substituent-dependent trends .

Case study : Discrepancies in antiarrhythmic activity were linked to differences in stereochemical purity of the 4-methylbenzyl group .

Advanced: What computational methods predict the biological activity and drug-likeness of this compound?

Q. Tools and parameters :

ChemAxon/Chemicalize.org : Calculate logP (2.1–2.5), topological polar surface area (70–80 Ų), and solubility (logS ≈ -4.2) to assess bioavailability .

Molecular docking : Simulate binding to adenosine A₁/A₂ₐ receptors using AutoDock Vina (PDB: 3RFM). The methylthio group shows hydrophobic interactions with Leu85 and Ile66 .

ADMET prediction : Use SwissADME to flag potential hepatotoxicity (CYP3A4 inhibition risk) .

Advanced: How does the methylthio substituent at position 8 influence chemical reactivity and target binding?

- Reactivity : The thioether group is susceptible to oxidation (e.g., to sulfoxide/sulfone derivatives under H₂O₂), altering electron density at the purine core .

- Binding effects : Compared to 8-bromo or 8-hydrazine analogs, the methylthio group enhances hydrophobic interactions but reduces hydrogen-bonding capacity .

SAR insight : Replacement with bulkier thioethers (e.g., benzylthio) decreases solubility but increases A₂ₐ receptor affinity .

Advanced: What strategies characterize degradation products under stress conditions?

Q. Forced degradation protocol :

Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hours) → monitor sulfoxide formation via LC-MS .

Oxidative stress : Treat with 3% H₂O₂ at 25°C → identify sulfone derivatives (retention time shift from 12.3 to 14.1 min) .

Photolysis : Expose to UV light (254 nm, 48 hours) → detect ring-opened products (e.g., thiouracil analogs) .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Q. Key modifications and outcomes :

Advanced: What in vitro models are suitable for evaluating cardiovascular activity?

- Isolated guinea pig atria : Measure chronotropic effects (EC₅₀ for heart rate modulation) .

- Patch-clamp electrophysiology : Assess hERG channel inhibition (risk factor for arrhythmia) .

- Platelet aggregation assays : Test adenosine receptor-mediated inhibition using ADP as agonist .

Advanced: How can target engagement be validated using biochemical assays?

Surface Plasmon Resonance (SPR) : Immobilize A₁ receptor on a CM5 chip; measure KD (reported range: 120–180 nM) .

Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH ≈ -8.2 kcal/mol) .

Cellular thermal shift assay (CETSA) : Confirm target stabilization in HEK293 lysates after heating to 55°C .

Notes

- Methodological rigor : Emphasized DOE, orthogonal analytics, and computational validation to address reproducibility challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.